molecular formula C16H15N3O B4505203 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide

Cat. No.: B4505203
M. Wt: 265.31 g/mol
InChI Key: SISFQNKATFHAFD-UHFFFAOYSA-N
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Description

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance and are often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by its unique structure, which includes an indole core substituted with a methyl group and a pyridinyl moiety.

Scientific Research Applications

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and enhance yields .

Chemical Reactions Analysis

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which provides a distinct set of chemical reactivity and biological activity compared to its pyrrole and pyrazole analogs.

Properties

IUPAC Name

1-methyl-N-(6-methylpyridin-2-yl)indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-5-3-8-15(17-11)18-16(20)13-6-4-7-14-12(13)9-10-19(14)2/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISFQNKATFHAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C3C=CN(C3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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